molecular formula C20H13ClFN3 B11193431 2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine

Cat. No.: B11193431
M. Wt: 349.8 g/mol
InChI Key: XZCSAXLAGZYRBC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 2-fluoroaniline.

    Formation of Quinazoline Core: The quinazoline core is formed through a series of condensation reactions involving the starting materials and appropriate reagents.

    Final Coupling: The final step involves coupling the quinazoline core with the 4-chlorophenyl and 2-fluorophenyl groups under specific reaction conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)quinazolin-4-amine
  • N-(2-fluorophenyl)quinazolin-4-amine
  • 4-chloro-2-(2-fluorophenyl)quinazoline

Uniqueness

2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine is unique due to the presence of both 4-chlorophenyl and 2-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H13ClFN3

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C20H13ClFN3/c21-14-11-9-13(10-12-14)19-23-17-7-3-1-5-15(17)20(25-19)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,24,25)

InChI Key

XZCSAXLAGZYRBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4F

Origin of Product

United States

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